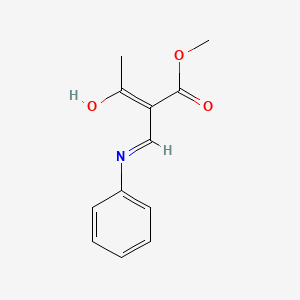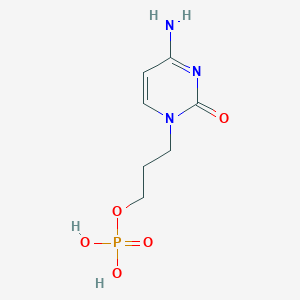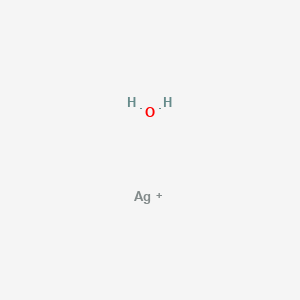
3-Ethyl-3-hydroxyhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-hydroxyhexan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group and an ethyl group attached to the hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxyhexan-2-one can be achieved through multiple-step organic reactions. One common method involves the reduction of an alkyne to an alkene, followed by hydroxylation. For example, starting from 3-hexyne, the alkyne can be reduced to cis or trans-3-hexene. Hydroxylation of cis-3-hexene using permanganate or osmium tetroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods may include catalytic hydrogenation and oxidation processes, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3-hydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include secondary alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Ethyl-3-hydroxyhexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-hydroxyhexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biochemical effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyhexan-3-one: Similar structure but differs in the position of the hydroxyl group.
3-Hexanone: Lacks the ethyl and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Ethyl-1-hydroxy-3-hexanone: Similar but with different positioning of functional groups.
Uniqueness
3-Ethyl-3-hydroxyhexan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
58626-04-3 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-ethyl-3-hydroxyhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(10,5-2)7(3)9/h10H,4-6H2,1-3H3 |
Clé InChI |
AUDNFHXZPGAVRI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


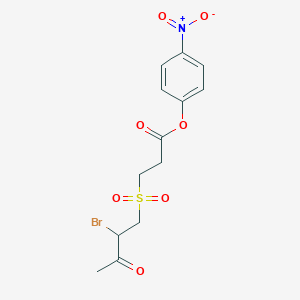

![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
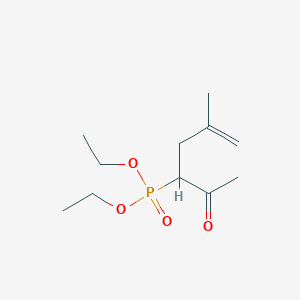

![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)
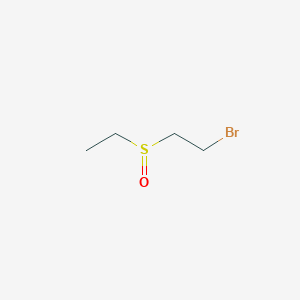
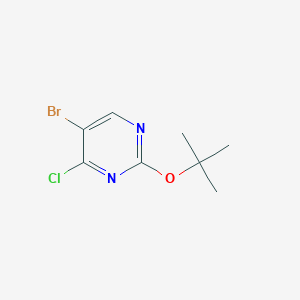
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
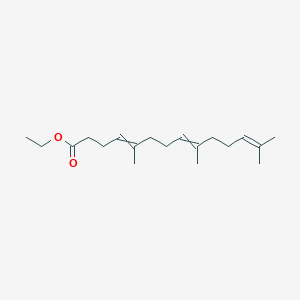
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)
